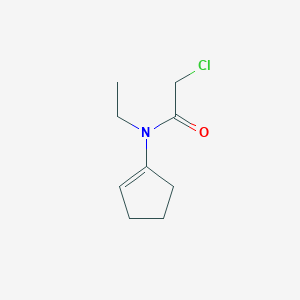
2-chloro-N-cyclopent-1-en-1-yl-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is an organic compound with a molecular formula of C10H16ClNO. This compound is characterized by the presence of a chloro group, a cyclopentene ring, and an ethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide typically involves the reaction of cyclopentene with ethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentene: reacts with to form N-(cyclopent-1-en-1-yl)ethylamine.
N-(cyclopent-1-en-1-yl)ethylamine: is then reacted with to yield 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide.
Industrial Production Methods
In industrial settings, the production of 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of N-(cyclopent-1-en-1-yl)-N-ethylacetamide derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro group and the cyclopentene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(cyclopent-1-en-1-yl)-N-methylacetamide
- 2-chloro-N-(cyclopent-1-en-1-yl)-N-propylacetamide
Uniqueness
2-chloro-N-(cyclopent-1-en-1-yl)-N-ethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-chloro-N-(cyclopenten-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14ClNO/c1-2-11(9(12)7-10)8-5-3-4-6-8/h5H,2-4,6-7H2,1H3 |
InChI Key |
UQSJSTMOSHKSIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CCCC1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296176.png)
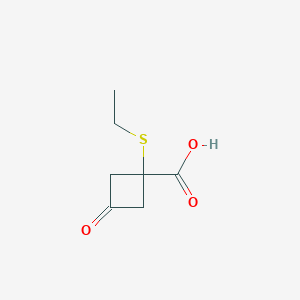
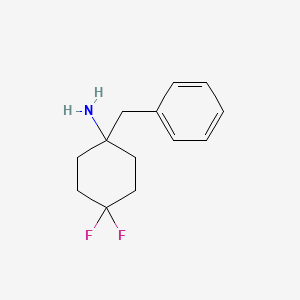
![4-[(Trimethylsilyl)methyl]oxane-4-carbaldehyde](/img/structure/B13296190.png)
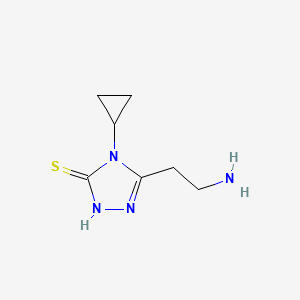
![7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296194.png)
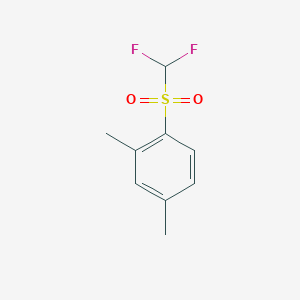
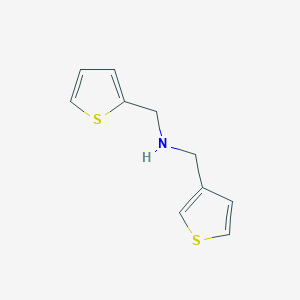
![3,7-diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13296209.png)
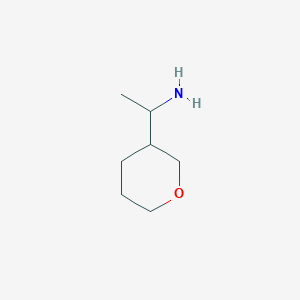
![N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B13296231.png)

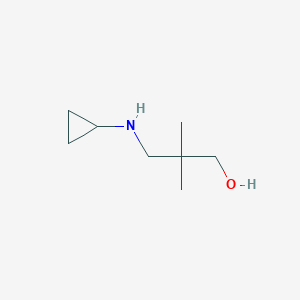
![6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296244.png)
